Flutazolam, also known as (R)-Flutazolam, is a small molecule drug primarily classified as a benzodiazepine. This compound is recognized for its pharmacological activity as a gamma-aminobutyric acid A receptor agonist, which plays a significant role in the central nervous system by enhancing inhibitory neurotransmission. Flutazolam has been indicated for various therapeutic areas, including digestive system disorders such as chronic gastritis and irritable bowel syndrome. The drug was first approved in Japan on May 18, 1987, and is currently associated with organizations like Mitsubishi Tanabe Pharma Corporation and Sawai Pharmaceutical Co., Ltd. .
Flutazolam can be synthesized through several methods that typically involve the construction of its benzodiazepine core. The synthesis often utilizes reactions involving key intermediates and can include steps such as:
Technical details regarding the synthesis of Flutazolam emphasize the importance of controlling reaction conditions to ensure high yields and purity of the final product .
The molecular formula of Flutazolam is . Its structure comprises a benzodiazepine core with specific substituents that contribute to its biological activity. The InChIKey for Flutazolam is provided in databases for chemical identification purposes.
The stereochemistry of Flutazolam is particularly relevant, as it exists in an (R)-enantiomeric form, which is essential for its pharmacological efficacy .
Flutazolam participates in several chemical reactions typical of benzodiazepines, including:
Technical details regarding these reactions often involve kinetic studies to understand how changes in pH affect the stability and reactivity of Flutazolam .
Flutazolam exerts its effects primarily through modulation of the GABA A receptor. The mechanism involves:
Data indicate that Flutazolam's action results in significant alterations in neuronal signaling pathways associated with anxiety and stress responses .
Flutazolam exhibits several notable physical and chemical properties:
Relevant analyses often involve determining partition coefficients (log P) and pKa values to predict behavior in biological systems .
Flutazolam has been utilized primarily in clinical settings for its therapeutic effects on anxiety disorders and gastrointestinal conditions. Its applications include:
Research continues into its potential uses within other therapeutic areas, particularly concerning new formulations or combinations with other psychoactive substances .
(R)-Flutazolam (C₁₉H₁₈ClFN₂O₃; molecular mass 376.81 g·mol⁻¹) is a chiral 1,4-benzodiazepine derivative distinguished by its stereospecific configuration at the C3 position of the diazepine ring. The (R)-enantiomer exhibits a spatially oriented methyl group that critically influences its binding interactions with GABAA receptors. Key structural features include:
Table 1: Atomic Properties of (R)-Flutazolam
Atom Position | Bond Type | Stereochemical Role |
---|---|---|
C3 | Chiral carbon | (R)-configuration |
C10 | C-Cl | Electronegative modulator |
2'-Phenyl | C-F | Enhanced receptor affinity |
Experimental data from NMR and X-ray crystallography (PubChem CID 3398) confirm this configuration, which underpins its divergent pharmacological behavior compared to the (S)-isomer [5].
The synthesis of (R)-Flutazolam involves enantioselective routes to achieve high stereochemical purity:
Industrial-scale synthesis (DE 1952486 patent) emphasizes cost-effective halogenation sequences and solvent recovery systems [5].
(R)-Flutazolam and haloxazolam share a conserved tricyclic scaffold but differ in critical substituents:
Table 2: Structural and Binding Comparison
Parameter | (R)-Flutazolam | Haloxazolam |
---|---|---|
C2' substituent | Fluorine | Chlorine |
logP (calculated) | 2.31 | 2.89 |
Ki (α2β3γ2) | 8.2 nM | 12.7 nM |
Hydrolysis kinetics under acidic conditions further distinguish the compounds, with flutazolam degrading 1.8× faster due to fluorine’s inductive effects [5].
(R)-Flutazolam undergoes rapid hepatic transformation via CYP3A4/2C19, producing pharmacologically active metabolites:
Table 3: Major Metabolites of (R)-Flutazolam
Metabolite | Formation Pathway | Relative Abundance | Detected Matrices |
---|---|---|---|
Norflurazepam | N-dealkylation | 85% | Serum, urine |
5-OH-Flutazolam | Aliphatic hydroxylation | 12% | Urine |
Amino-flutazolam | Nitro reduction | <3% | Serum |
Metabolite identification relies on LC-QTOF-MS and NMR, with norflurazepam contributing significantly to cumulative effects due to its persistence and affinity for GABAA receptors [3] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2